molecular formula C14H18FNO4 B13085214 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid

Cat. No.: B13085214
M. Wt: 283.29 g/mol
InChI Key: LFMFIQJMXYDNIC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a fluorophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, offering advantages in terms of reaction control and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Pd-C

    Substitution: Fluorobenzene derivatives, TEA

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid: Similar structure but lacks the fluorine atom.

    (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-chlorophenyl)acetic acid: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

(2S)-2-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18)/t11-/m0/s1

InChI Key

LFMFIQJMXYDNIC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.